1-(1H-imidazol-2-ylmethyl)-3-(3-isobutyl-1,2,4-oxadiazol-5-yl)piperidine
Overview
Description
1-(1H-imidazol-2-ylmethyl)-3-(3-isobutyl-1,2,4-oxadiazol-5-yl)piperidine is a useful research compound. Its molecular formula is C15H23N5O and its molecular weight is 289.38 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 289.19026037 g/mol and the complexity rating of the compound is 327. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Inhibitors of Cytochrome P450 Isoforms
The investigation into the selectivity of chemical inhibitors, including compounds similar to "1-(1H-imidazol-2-ylmethyl)-3-(3-isobutyl-1,2,4-oxadiazol-5-yl)piperidine", for various Cytochrome P450 (CYP) isoforms is crucial in understanding drug metabolism and potential drug-drug interactions. Selective inhibitors are vital for deciphering the specific CYP isoforms involved in the metabolism of coadministered drugs, thereby predicting possible interactions and metabolic outcomes. The review discusses the most selective inhibitors for major human hepatic CYP isoforms, highlighting their importance in pharmacokinetics and drug development (Khojasteh et al., 2011).
Therapeutic Worth of 1,3,4-Oxadiazole Compounds
1,3,4-Oxadiazole, a core structure in "this compound", is noted for its binding efficacy with enzymes and receptors due to its structural features, leading to a variety of bioactivities. This comprehensive review focuses on the development and therapeutic applications of 1,3,4-oxadiazole-based compounds across medicinal chemistry, demonstrating their significant potential in treating various ailments due to their diverse bioactivities (Verma et al., 2019).
Antitubercular Activity of Oxadiazole Derivatives
The modification of certain structures to include 1,3,4-oxadiazole derivatives, similar to the oxadiazolyl component in "this compound", has shown promising antitubercular activity. This review evaluates the anti-TB efficacy of such derivatives, underscoring their potential in the rational design of new leads for anti-TB compounds, offering insights into their mechanisms of action and therapeutic prospects (Asif, 2014).
Biological Activities of Coumarin and Oxadiazole Derivatives
Coumarin and oxadiazole derivatives exhibit a wide range of biological activities, providing a basis for synthesizing more effective and potent drugs. This review discusses various derivatives of these compounds, highlighting their significant therapeutic potential due to their anti-diabetic, anti-viral, anti-microbial, and anticancer activities, among others. The versatility of these structures, including oxadiazole rings, emphasizes their role in new drug development and the exploration of novel therapeutic agents (Jalhan et al., 2017).
Recyclable Copper Catalyst Systems for C-N Bond Forming
This review discusses the use of recyclable copper catalyst systems in C-N bond-forming reactions, which are essential in synthetic chemistry. Such systems, including those involving structures similar to "this compound", play a critical role in developing new synthetic methodologies and are particularly relevant for pharmaceutical applications. The review highlights recent advancements in catalyst optimization and their implications for efficient and sustainable chemical synthesis (Kantam et al., 2013).
Properties
IUPAC Name |
5-[1-(1H-imidazol-2-ylmethyl)piperidin-3-yl]-3-(2-methylpropyl)-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O/c1-11(2)8-13-18-15(21-19-13)12-4-3-7-20(9-12)10-14-16-5-6-17-14/h5-6,11-12H,3-4,7-10H2,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXHMQIMGARFHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=N1)C2CCCN(C2)CC3=NC=CN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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